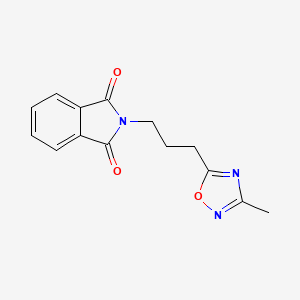

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Description

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features both an isoindoline-1,3-dione and a 1,2,4-oxadiazole ring. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Propriétés

IUPAC Name |

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-9-15-12(20-16-9)7-4-8-17-13(18)10-5-2-3-6-11(10)14(17)19/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPZVDFVJAMCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction of an appropriate isoindoline-1,3-dione derivative with a 1,2,4-oxadiazole precursor. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of isoindoline-1,3-dione derivatives. A specific derivative demonstrated significant efficacy in increasing seizure latency and reducing seizure duration in animal models. The most active compound in this series exhibited a notable reduction in mortality rates associated with seizures, suggesting its potential as a new anticonvulsant agent .

Study Findings:

- Compound Tested: 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

- Parameters Evaluated: Seizure latency, duration, and mortality rate.

- Results: Increased seizure latency and decreased mortality rate were observed.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Various derivatives containing the oxadiazole moiety have shown promising results against a range of pathogens. For instance, compounds with similar structures were tested against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, demonstrating moderate to good antimicrobial activities .

Antimicrobial Activity Summary:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2a | Staphylococcus aureus | Moderate |

| 2b | Enterococcus faecalis | Good |

Photocyclization Reactions

Isoindoline derivatives have been utilized in photocyclization reactions. These reactions are crucial in synthesizing complex organic molecules and can lead to the formation of new materials with unique properties. The ability of these compounds to act as protecting groups stabilizing reactive intermediates has been documented .

Applications in Material Science:

- Photocyclization: Useful for synthesizing complex organic structures.

- Protecting Groups: Stabilization of reactive intermediates during chemical reactions.

Case Study 1: Anticonvulsant Development

A series of isoindoline derivatives were synthesized and tested for their anticonvulsant properties. The study focused on the relationship between structure and activity, revealing that modifications to the oxadiazole ring significantly influenced efficacy. This research underscores the importance of structural optimization in drug design.

Case Study 2: Antimicrobial Screening

In another study, a library of isoindoline derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain substitutions on the oxadiazole ring enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.

Mécanisme D'action

The mechanism of action of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.

3-Methyl-1,2,4-oxadiazole derivatives: These compounds have similar structural features and are used in various chemical and biological applications.

Uniqueness

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,2,4-oxadiazole rings. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Activité Biologique

2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline core and a 1,2,4-oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 272.31 g/mol. The presence of the oxadiazole ring is significant as it often contributes to the biological activity of compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione. Notably, it has been tested against various human cancer cell lines using the National Cancer Institute's (NCI) protocols. The results indicated significant cytotoxic effects:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung Cancer) | 15.72 | 50.68 | Not Determined |

| SF-539 (CNS Cancer) | 12.53 | Not Available | Not Determined |

| OVCAR-8 (Ovarian Cancer) | 27.71 | Not Available | Not Determined |

| DU-145 (Prostate Cancer) | 44.35 | Not Available | Not Determined |

The compound exhibited a mean growth inhibition rate across multiple cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Preliminary screening against various bacterial strains demonstrated moderate to good activity:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecalis | Good |

| Bacillus cereus | Moderate |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

The exact mechanism through which 2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its biological effects remains under investigation. However, it is hypothesized that the oxadiazole ring plays a critical role in modulating cellular pathways associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have explored the efficacy of this compound in specific cancer types:

- Non-Small Cell Lung Cancer (NSCLC) : A study reported that treatment with the compound resulted in a notable decrease in cell viability in NSCLC lines.

- Melanoma : Another study indicated that melanoma cells showed significant sensitivity to the compound, with IC50 values suggesting effective concentration ranges for therapeutic application.

These case studies underscore the need for further research into dosage optimization and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.